ブフロメジル
概要
説明
ブフロメジルは、主に間歇性跛行と末梢動脈疾患の症状の治療に使用される血管作動薬です . ブフロメジルは、血小板凝集の阻害、赤血球の変形の改善、血液粘度の低下により、虚血組織への血流を改善する効果で知られています . ブフロメジルは、治療の可能性がある一方で、重篤な神経毒性および心臓毒性の懸念から、米国では食品医薬品局の承認を得ておらず、欧州連合では販売が中止されています .
2. 製法
ブフロメジルは、さまざまな方法で合成できます。一般的な合成経路の1つは、クロロベンゼン溶媒中で、塩化水素ガス存在下、1,3,5-トリメトキシベンゼンを4-ピロリジノブチロニトリルでアシル化することです。 この反応は、ヘッシュ反応の一例です . 工業生産方法は異なる場合がありますが、一般的には有機合成の同様の原理に従い、特定の試薬と条件を使用して所望の生成物を得ます .
3. 化学反応の分析
ブフロメジルは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: ブフロメジルは、特定の条件下で酸化され、さまざまな酸化生成物が生成されます。
還元: 還元反応は、ブフロメジル内の官能基を変性させ、その薬理作用を変化させる可能性があります。
置換: 特にピロリジン環に関与する置換反応は、ブフロメジルのさまざまな誘導体の生成につながる可能性があります。
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒があります。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
ブフロメジルは、さまざまな分野での応用に関して、広範囲にわたって研究されてきました。
化学: ブフロメジルは、クロマトグラフィーおよび分光法の開発のために、分析化学において標準化合物として使用されています.
生物学: 研究により、ブフロメジルは血清アルブミンおよびβ-シクロデキストリンと相互作用することが示されており、タンパク質-リガンド相互作用の研究のための貴重なツールとなっています.
科学的研究の応用
作用機序
ブフロメジルは、いくつかの機序を通じてその効果を発揮します。
血管拡張: ブフロメジルは、赤血球の変形性を高め、筋肉細胞の代謝を改善し、血小板凝集を阻害することにより、血管拡張作用を促進します.
カルシウム拮抗作用: ブフロメジルは、弱く非特異的なカルシウム拮抗作用を示し、平滑筋の弛緩と血流の改善に寄与しています.
α-アドレナリン受容体阻害: ブフロメジルは、α-アドレナリン受容体を非選択的に阻害することにより、末梢動脈血流を増加させ、障害を受けた血管床への灌流を改善します.
6. 類似の化合物との比較
ブフロメジルは、ペントキシフィリンなど、他の血管作動薬とよく比較されます。
ペントキシフィリン: ブフロメジルとペントキシフィリンの両方は、血流を改善し、血液粘度を低下させますが、ブフロメジルは、さらにカルシウム拮抗作用も示します.
ナフチドルフリル: ブフロメジルと同様に、ナフチドルフリルは末梢血管疾患の治療に使用されます。
シンナリジンおよびフルナリジン: これらの薬物は、脳血管障害の治療に使用されますが、ブフロメジルは、認知障害に関連する症状の緩和において、わずかに効果的であることが示されています.
ブフロメジルの独自の薬理プロファイルには、多様な作用機序と幅広い治療応用が含まれており、他の血管作動化合物とは異なります。
生化学分析
Biochemical Properties
Buflomedil acts as a phosphodiesterase enzyme inhibitor, which leads to the stimulation of cyclic adenosine monophosphate and biological vasodilators . It also exhibits weak non-specific calcium antagonist effects . Buflomedil interacts with various enzymes and proteins, including phosphodiesterase, which it inhibits to increase cyclic adenosine monophosphate levels. This interaction enhances vasodilation and improves blood flow.
Cellular Effects
Buflomedil influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances erythrocyte flexibility and reduces blood viscosity, which improves tissue oxygenation . Buflomedil’s impact on cell signaling pathways involves the modulation of cyclic adenosine monophosphate levels, which play a crucial role in various cellular functions.
Molecular Mechanism
The molecular mechanism of Buflomedil involves its inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate . This elevation in cyclic adenosine monophosphate results in vasodilation and improved blood flow. Buflomedil also exhibits weak calcium antagonist effects, which contribute to its overall vasodilatory action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Buflomedil have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Buflomedil can maintain its vasodilatory effects over extended periods, although its efficacy may decrease with prolonged use .
Dosage Effects in Animal Models
The effects of Buflomedil vary with different dosages in animal models. At therapeutic doses, Buflomedil improves blood flow and reduces blood viscosity. At high doses, it can cause toxic or adverse effects, including neurologic and cardiovascular events . These threshold effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Buflomedil is involved in metabolic pathways that include interactions with enzymes such as phosphodiesterase. By inhibiting these enzymes, Buflomedil increases cyclic adenosine monophosphate levels, which enhances vasodilation and improves blood flow . The compound’s effects on metabolic flux and metabolite levels are crucial for its therapeutic action.
Transport and Distribution
Buflomedil is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for Buflomedil’s efficacy in improving blood flow and reducing blood viscosity.
Subcellular Localization
The subcellular localization of Buflomedil involves its distribution to specific compartments or organelles within cells. Targeting signals and post-translational modifications direct Buflomedil to these locations, where it exerts its vasodilatory effects . Understanding Buflomedil’s subcellular localization is crucial for optimizing its therapeutic potential.
準備方法
Buflomedil can be synthesized through various methods. One common synthetic route involves the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in chlorobenzene solvent. This reaction is an example of the Hoesch reaction . Industrial production methods may vary, but they generally involve similar principles of organic synthesis, utilizing specific reagents and conditions to achieve the desired product .
化学反応の分析
Buflomedil undergoes several types of chemical reactions, including:
Oxidation: Buflomedil can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within Buflomedil, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the pyrrolidine ring, can lead to the formation of different derivatives of Buflomedil.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Buflomedil is often compared with other vasoactive drugs, such as:
Pentoxifylline: Both Buflomedil and Pentoxifylline improve blood flow and reduce blood viscosity, but Buflomedil has additional calcium antagonist effects.
Naftidrofuryl: Similar to Buflomedil, Naftidrofuryl is used to treat peripheral vascular diseases.
Cinnarizine and Flunarizine: These drugs are used to treat cerebrovascular insufficiencies, but Buflomedil has been shown to be slightly more effective in alleviating symptoms associated with cognitive impairments.
Buflomedil’s unique pharmacological profile, including its multiple mechanisms of action and broad therapeutic applications, distinguishes it from other vasoactive compounds.
特性
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYLAEYXIQKAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35543-24-9 (hydrochloride) | |
Record name | Buflomedil [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022697 | |
Record name | Buflomedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-25-7 | |
Record name | Buflomedil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buflomedil [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buflomedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buflomedil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFLOMEDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I71DQ432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Buflomedil exert its vasoactive effects?
A: Buflomedil primarily acts as a competitive inhibitor of α-adrenergic receptors, primarily targeting both α1 and α2 subtypes []. This inhibition leads to vasodilation, improving blood flow in tissues. Additionally, Buflomedil inhibits platelet aggregation, enhances erythrocyte deformability, and exhibits mild calcium channel blocking properties [, , ], all contributing to its overall vasodilatory effect.
Q2: Does Buflomedil demonstrate selectivity for α1 or α2-adrenergic receptors?
A: Research suggests that Buflomedil does not exhibit strong selectivity for either α1 or α2-adrenergic receptor subtypes []. It inhibits both subtypes, leading to a combined vasodilatory effect.
Q3: How does Buflomedil affect cerebral blood flow?
A: Buflomedil administration has been shown to increase cerebral blood flow in animal models. Research in spontaneously hypertensive rats demonstrated that Buflomedil improved survival rates after permanent bilateral carotid artery occlusion and enhanced local cerebral blood flow distribution following the occlusion [].
Q4: Does Buflomedil impact neuronal survival following cerebral ischemia?
A: Studies indicate that Buflomedil might provide neuroprotective effects following cerebral ischemia. Research in a rat model of moderate cerebral ischemia demonstrated that Buflomedil attenuated ischemia-induced neuronal loss and damage in the hippocampal CA1 region []. Additionally, it restored blood lactate and serum neuron-specific enolase concentrations toward normal levels, suggesting a protective effect on neuronal metabolism and integrity.
Q5: Does Buflomedil influence the expression of apoptosis-related proteins in neuronal cells?
A: Yes, research suggests that Buflomedil can modulate the expression of Bcl-2 and Bax proteins, which are involved in regulating apoptosis, in the dorsal root ganglia (DRG) following sciatic nerve injury in rats []. Buflomedil treatment was associated with upregulated Bcl-2 expression and downregulated Bax expression, potentially contributing to its neuroprotective effects.
Q6: How does Buflomedil affect the expression of MMP-9 and TIMP-1 after cerebral ischemia-reperfusion injury?
A: Buflomedil has been shown to influence the expression of matrix metalloproteinase-9 (MMP-9) and its inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), in a rat model of cerebral ischemia-reperfusion injury []. Buflomedil treatment reduced the number of activated MMP-9 immunoreactive cells and increased the number of activated TIMP-1 immunoreactive cells, suggesting a potential role in modulating the inflammatory response and tissue remodeling after cerebral ischemia.
Q7: What is the role of Buflomedil in the Veno-Arteriolar Reflex (VAR) in diabetic patients?
A: Studies suggest that Buflomedil can improve the impaired Veno-Arteriolar Reflex (VAR) observed in diabetic patients []. Buflomedil infusion in diabetic patients with and without complications significantly increased VAR responses at the dorsal foot and big toe, indicating improved microvascular reactivity.
Q8: What is the molecular formula and weight of Buflomedil?
A8: Buflomedil hydrochloride has the molecular formula C18H25NO4 • HCl and a molecular weight of 355.86 g/mol.
Q9: What analytical techniques are commonly used to characterize and quantify Buflomedil?
A: Buflomedil can be characterized and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [], and voltammetry [].
Q10: Can Buflomedil interfere with certain drug immunoassays?
A: Yes, Buflomedil has been reported to interfere with specific drug immunoassays, leading to false-positive results. Notably, it has shown interference with monoclonal EMIT d.a.u. amphetamine immunoassays [] and immunoassays for tricyclic antidepressants []. This highlights the importance of confirming positive immunoassay results with more specific analytical methods, such as HPLC.
Q11: What are the primary clinical applications of Buflomedil?
A: Buflomedil has been primarily used in the treatment of peripheral vascular diseases, specifically intermittent claudication, and to a lesser extent, for cerebrovascular diseases [, , ].
Q12: What is the efficacy of Buflomedil in treating intermittent claudication?
A: Meta-analyses and randomized controlled trials (RCTs) provide limited evidence for the efficacy of Buflomedil in treating intermittent claudication [, , , , ]. While some studies reported moderate improvements in pain-free and maximum walking distances with Buflomedil compared to placebo, these findings are undermined by publication bias and the existence of unpublished, inconclusive trials [, ].
Q13: What are the known safety concerns associated with Buflomedil?
A: Buflomedil has a narrow therapeutic index, and safety concerns have been raised, particularly regarding neurological and cardiovascular adverse events, especially in cases of overdose [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。